molecular formula C9H14N2O3 B13011612 4-[(1-methyl-1H-pyrazol-5-yl)methoxy]butanoic acid

4-[(1-methyl-1H-pyrazol-5-yl)methoxy]butanoic acid

Cat. No.: B13011612
M. Wt: 198.22 g/mol
InChI Key: MHZDXPZHKXZBLK-UHFFFAOYSA-N
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Description

4-[(1-methyl-1H-pyrazol-5-yl)methoxy]butanoic acid is an organic compound that features a pyrazole ring substituted with a methoxybutanoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-methyl-1H-pyrazol-5-yl)methoxy]butanoic acid typically involves the reaction of 1-methyl-1H-pyrazole with a suitable butanoic acid derivative. One common method involves the use of 1-methyl-4-bromopyrazole as a starting material, which reacts with triisopropyl borate to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(1-methyl-1H-pyrazol-5-yl)methoxy]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used to substitute the methoxy group under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4-[(1-methyl-1H-pyrazol-5-yl)methoxy]butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(1-methyl-1H-pyrazol-5-yl)methoxy]butanoic acid involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1-methyl-1H-pyrazol-5-yl)methoxy]butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications.

Properties

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

4-[(2-methylpyrazol-3-yl)methoxy]butanoic acid

InChI

InChI=1S/C9H14N2O3/c1-11-8(4-5-10-11)7-14-6-2-3-9(12)13/h4-5H,2-3,6-7H2,1H3,(H,12,13)

InChI Key

MHZDXPZHKXZBLK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)COCCCC(=O)O

Origin of Product

United States

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